molecular formula C25H26N2O6 B11582721 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11582721
M. Wt: 450.5 g/mol
InChI Key: KSVHENXTVFOWGF-UHFFFAOYSA-N
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Description

This compound is a pyrrol-2-one derivative characterized by a 1-benzofuran-2-ylcarbonyl group at position 4, a 3,4-dimethoxyphenyl substituent at position 5, and a 2-(dimethylamino)ethyl chain at position 1. Pyrrol-2-one derivatives are known for diverse pharmacological applications, including antimalarial, anticancer, and herbicidal activities .

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C25H26N2O6/c1-26(2)11-12-27-22(16-9-10-18(31-3)19(14-16)32-4)21(24(29)25(27)30)23(28)20-13-15-7-5-6-8-17(15)33-20/h5-10,13-14,22,29H,11-12H2,1-4H3

InChI Key

KSVHENXTVFOWGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and acylating agents.

    Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Construction of the Pyrrolone Core: This can be synthesized through condensation reactions involving amines and carbonyl compounds.

    Final Assembly: The final compound is assembled through coupling reactions, often under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrrolidinone compounds exhibit promising anticancer activity. A study evaluating similar benzofuran derivatives found that they possess cytotoxic effects against human cancer cells . This suggests that 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one may have similar effects due to its structural similarities.

Antimicrobial Activity

Preliminary studies on related compounds have shown significant antibacterial properties against various strains of bacteria. The presence of the benzofuran moiety is thought to contribute to this activity, making it a candidate for further exploration as an antimicrobial agent .

Neurological Disorders

The dimethylaminoethyl substituent suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects, indicating that this compound may also exhibit beneficial properties in neuropharmacology .

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activities associated with benzofuran derivatives. This compound's unique structure could lead to the development of new anti-inflammatory agents, particularly in chronic inflammatory diseases .

  • Anticancer Activity : A study conducted on related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the benzofuran and pyrrolidinone frameworks contribute to this effect. Further investigation into the specific mechanisms of action is warranted.
  • Antimicrobial Screening : In vitro tests on derivatives showed effectiveness against both standard and clinical bacterial strains, highlighting the potential for developing new antibiotics based on this compound's structure.
  • Neuroprotective Studies : Research into similar compounds has indicated neuroprotective effects in models of neurodegenerative diseases, which may provide a pathway for exploring this compound's efficacy in treating conditions like Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Key Observations :

  • The dimethylaminoethyl chain in the target compound may enhance solubility compared to morpholinylpropyl () or hydroxypropyl () substituents, though metabolic instability could persist .

Antimalarial Activity (EC50 Values):

Compound Name EC50 (nM) Selectivity Index (vs. Mammalian Cells) Metabolic Stability (t1/2 in human microsomes, min)
Target Compound N/A N/A Estimated: 15–20*
TDR32750 10 50 <5
Compound 56 (Optimized pyrrolone) <1 >100 45
5-(4-Aminophenyl)-3-(4-bromophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one (15k) N/A N/A N/A

*Predicted based on dimethylaminoethyl chain, which may reduce cytochrome P450 interactions.

Key Findings :

  • The target compound’s benzofuran moiety may enhance antimalarial potency over simpler aryl groups (e.g., 15k in ), though direct data are unavailable .
  • Dimethoxy groups could mitigate metabolic instability compared to TDR32750’s ester groups, which undergo rapid hydrolysis .

Biological Activity

4-(1-benzofuran-2-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C27H28N2O7 and a molecular weight of 492.5 g/mol. Its unique structural features, including a benzofuran moiety and dimethoxyphenyl group, suggest significant potential for various biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

C27H28N2O7\text{C}_{27}\text{H}_{28}\text{N}_2\text{O}_7

This structure includes:

  • Benzofuran moiety : Known for its biological activity.
  • Dimethoxyphenyl group : May enhance interaction with biological targets.
  • Morpholine ring : Suggests potential interactions with neurotransmitter systems.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

1. Neuropharmacological Potential

The presence of the morpholine ring indicates potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological applications. Research suggests that compounds with similar structures can modulate neurotransmitter receptors, potentially leading to effects on mood and cognition.

2. Anti-inflammatory Properties

Research has shown that derivatives of pyrrolidines can exhibit anti-inflammatory activity. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

3. Antitumor Activity

Compounds related to this structure have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have reported that similar benzofuran derivatives demonstrate significant antitumor activity by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologicalPotential modulation of neurotransmitter systems
Anti-inflammatoryInhibition of COX enzymes; reduction in inflammatory markers
AntitumorInduction of apoptosis in cancer cells; cytotoxicity evaluation

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : By interacting with key enzymes like COX, the compound may reduce the production of pro-inflammatory mediators.
  • Receptor Modulation : The morpholine component may facilitate binding to neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

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